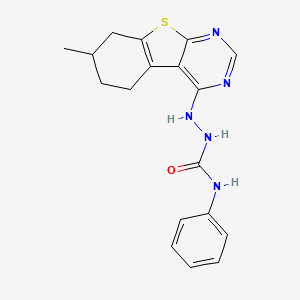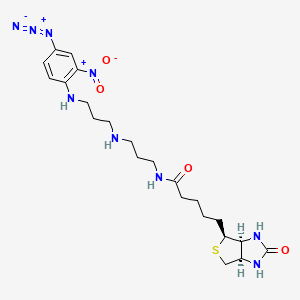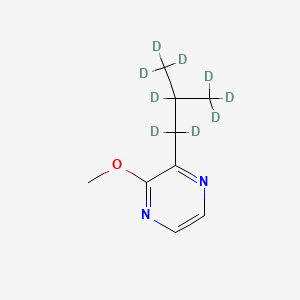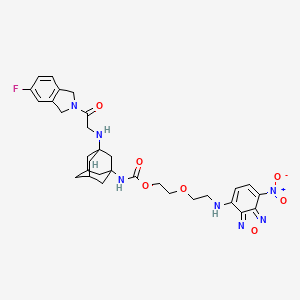
Jak-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Jak-IN-34 involves several steps, including the formation of quinazoline derivatives. The synthetic route typically involves the reaction of appropriate starting materials under specific conditions to yield the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Jak-IN-34 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Jak-IN-34 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinases.
Biology: Investigated for its effects on cytokine signaling pathways.
Medicine: Explored for potential therapeutic applications in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting Janus kinases
Mechanism of Action
Jak-IN-34 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site on Janus kinases, inhibiting their phosphorylation and activation . This inhibition disrupts the Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling and the regulation of gene transcription .
Comparison with Similar Compounds
Jak-IN-34 is compared with other Janus kinase inhibitors such as:
Delgocitinib: Specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and TYK2 respectively.
Tofacitinib: Inhibits JAK1/2/3 with IC50 values of 1, 20, and 112 nM.
Ruxolitinib: Selective JAK1/2 inhibitor with IC50 values of 3.3 and 2.8 nM.
This compound is unique due to its potent inhibition across multiple Janus kinases with relatively low IC50 values, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N6O |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-[2-[3-(4-methylpiperazin-1-yl)anilino]quinazolin-8-yl]phenoxy]acetonitrile |
InChI |
InChI=1S/C27H26N6O/c1-32-13-15-33(16-14-32)23-6-3-5-22(18-23)30-27-29-19-21-4-2-7-25(26(21)31-27)20-8-10-24(11-9-20)34-17-12-28/h2-11,18-19H,13-17H2,1H3,(H,29,30,31) |
InChI Key |
UQSABQRSLNYCRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=CC=C(C4=N3)C5=CC=C(C=C5)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


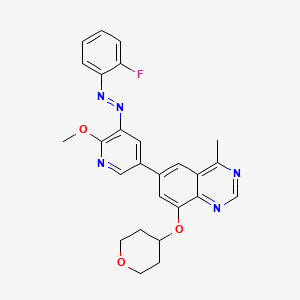

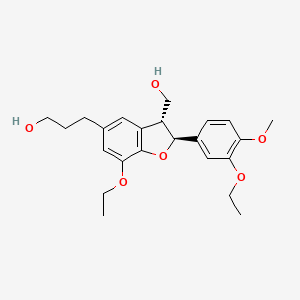
![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

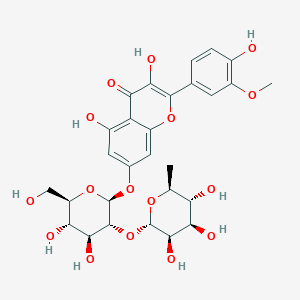
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)


